Nigericin sodium salt
CAS No.: 28643-80-3
Cat. No.: VC0537212
Molecular Formula: C40H67NaO11
Molecular Weight: 746.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 28643-80-3 |
---|---|
Molecular Formula | C40H67NaO11 |
Molecular Weight | 746.9 g/mol |
IUPAC Name | sodium;2-[6-[[(2S,5R)-2-[(5S)-5-[5-[(6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate |
Standard InChI | InChI=1S/C40H68O11.Na/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34;/h21-35,41,44H,11-20H2,1-10H3,(H,42,43);/q;+1/p-1/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37-,38-,39-,40+;/m0./s1 |
Standard InChI Key | MOYOTUKECQMGHE-QQWZKJHFSA-M |
Isomeric SMILES | CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C([C@@]3(O2)C(C[C@@](O3)(C)C4CC[C@@](O4)(C)C5C(CC(O5)C6C(CC([C@@](O6)(CO)O)C)C)C)C)C)OC.[Na+] |
SMILES | CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+] |
Canonical SMILES | CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+] |
Appearance | Solid powder |
Chemical Identity and Structural Characteristics
Nigericin sodium salt (CAS 28643-80-3) is the monosodium salt of nigericin, a polyether antibiotic isolated from Streptomyces hygroscopicus. The compound’s molecular formula is reported variably as C₄₀H₆₉NaO₁₁ or C₄₀H₆₇NaO₁₁, with molecular weights of 748.97 g/mol and 746.94 g/mol, respectively . These discrepancies likely arise from differences in hydration states or salt formulations. The structure features a cyclic ether backbone with a polar cavity that stabilizes monovalent cations, enabling selective ion transport .
Table 1: Key Physicochemical Properties
The sodium salt form enhances solubility in organic solvents compared to the free acid, making it preferable for experimental applications .
Mechanisms of Action: Ionophoric Activity and Cellular Effects
Nigericin sodium salt operates as a K⁺/H⁺ antiporter, catalyzing the exchange of intracellular K⁺ for extracellular H⁺. This activity collapses mitochondrial membrane potential (ΔΨm), uncouples oxidative phosphorylation, and induces intracellular acidification . The ion selectivity follows K⁺ > Rb⁺ > Cs⁺ >> Na⁺, with minimal affinity for Li⁺ .
Mitochondrial Dysfunction and ATPase Modulation
By dissipating the proton gradient across mitochondrial membranes, nigericin sodium salt stimulates ATPase activity, leading to ATP depletion . This effect is leveraged in studies exploring metabolic coupling in insulin-secreting cells, where mitochondrial matrix pH regulates oxidative phosphorylation .
NLRP3 Inflammasome Activation
Nigericin sodium salt is a potent activator of the NLRP3 inflammasome, a multiprotein complex central to inflammatory responses. It induces potassium efflux, triggering caspase-1 activation and subsequent interleukin-1β (IL-1β) secretion . This property has been instrumental in modeling inflammatory diseases such as gout and Alzheimer’s .
Research Applications and Biological Impact
Anticancer Properties
Recent studies highlight nigericin sodium salt’s potential as an anticancer agent:
Table 2: Cytotoxic Effects in Cancer Cell Lines
In H460 lung cancer cells, 1 μM nigericin sodium salt reduced migration and invasion by 50% within 24 hours . Similarly, triple-negative breast cancer cells (MDA-MB-231, 4T1) showed marked sensitivity, with IC₅₀ values of 2.88 μM and 2.51 μM, respectively .
Autophagy and Apoptosis Induction
Treatment with nigericin sodium salt increases LC3-II and p62 protein levels, markers of autophagosome accumulation, while concurrently activating caspase-3/7, indicative of apoptosis . Ultrastructural analyses reveal swollen mitochondria and vacuolization, underscoring dual mechanisms of cell death .
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